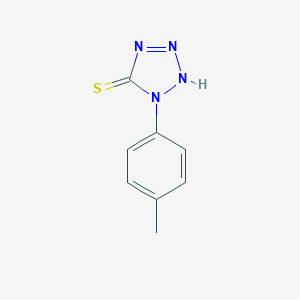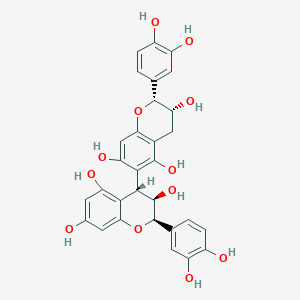
Indium Oxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium oxine, also known as indium 111 oxyquinoline, is a diagnostic radiopharmaceutical compound used primarily for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of indium 111 isotope and oxyquinoline. Indium 111 decays by isomeric transition and electron capture to cadmium 111, emitting gamma rays that can be detected with a gamma ray camera. This property makes this compound useful in nuclear medicine for the localization of inflammatory processes and infections .
准备方法
Synthetic Routes and Reaction Conditions: Indium oxine is synthesized by reacting indium chloride with oxyquinoline in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the this compound complex. The resulting product is then purified to remove any unreacted starting materials and by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity indium chloride and oxyquinoline. The reaction is carried out in large-scale reactors, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy. The final product is typically supplied as a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5 .
化学反应分析
Types of Reactions: Indium oxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield indium metal and oxyquinoline.
Substitution: this compound can participate in substitution reactions where the oxyquinoline ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Indium oxide and other oxidation products.
Reduction: Indium metal and oxyquinoline.
Substitution: Indium complexes with new ligands such as EDTA and DTPA.
科学研究应用
Indium oxine has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent for studying the behavior of leukocytes and other cells in various chemical environments.
Biology: Employed in cell tracking studies to monitor the migration and distribution of cells in vivo.
Medicine: Utilized in nuclear medicine for the detection of infections, inflammation, and abscesses. .
Industry: Applied in the development of diagnostic tools and techniques for medical imaging.
作用机制
The mechanism of action of indium oxine involves the radiolabeling of autologous leukocytes. Following intravenous administration, the lipid-soluble this compound complex penetrates the cell membranes of leukocytes. Once inside the cells, indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. The indium 111 isotope decays by isomeric transition and electron capture, emitting gamma rays that can be detected with a gamma ray camera. This allows for the visualization of the labeled leukocytes and the localization of inflammatory processes and infections .
相似化合物的比较
Technetium 99m hexamethylpropyleneamine oxime (HMPAO): Another radiopharmaceutical used for leukocyte labeling. It has a shorter half-life compared to indium oxine and is often used for different clinical indications.
Gallium 67 citrate: Used for imaging infections and tumors, but has different imaging properties and biodistribution compared to this compound.
Uniqueness of this compound: this compound is unique due to its high specificity for labeling leukocytes and its ability to provide detailed imaging of inflammatory processes. Its longer half-life compared to technetium 99m HMPAO allows for extended imaging studies, making it particularly valuable in certain clinical scenarios .
属性
CAS 编号 |
14514-42-2 |
|---|---|
分子式 |
C27H18InN3O3 |
分子量 |
547.3 g/mol |
IUPAC 名称 |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI 键 |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
手性 SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
规范 SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Key on ui other cas no. |
14514-42-2 |
同义词 |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)







![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
